(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-Methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring:
- A 2H-chromene backbone substituted with a methoxyphenyl imino group at position 2.
- A 1,3-thiazol-2-yl carboxamide moiety at position 3. This structure is synthesized via nucleophilic substitution and cyclization reactions starting from 2-imino-2H-chromene-3-carboxamides, as described in Scheme 10 (path A) of . The compound’s design aligns with studies targeting tyrosine kinase inhibitors, where chromene derivatives are modified to optimize binding and selectivity .
Properties
IUPAC Name |
2-(2-methoxyphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-25-17-9-5-3-7-15(17)22-19-14(18(24)23-20-21-10-11-27-20)12-13-6-2-4-8-16(13)26-19/h2-12H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZIPNKRCJTDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also known as K218-1358, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : CHNOS
- Molecular Weight : 377.42 g/mol
- LogP : 3.593 (indicating moderate lipophilicity)
- Water Solubility : LogSw = -4.00 (poorly soluble in water)
Anticancer Properties
Recent studies indicate that compounds containing thiazole and chromene moieties exhibit significant anticancer activity. The presence of the thiazole ring in K218-1358 suggests potential cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC values as low as 1.61 µg/mL against certain tumor cells, indicating strong antiproliferative properties .
Table 1: Summary of Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (Bcl-2 positive) | 1.61 |
| Compound 10 | A-431 | 1.98 |
| K218-1358 | Various | TBD |
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) inhibitors are crucial. Compounds with a coumarin core and thiazole substitutions have demonstrated promising AChE inhibitory activity. While specific data for K218-1358 is limited, related compounds have exhibited IC values around 2.7 µM, highlighting the potential of this class .
The biological activity of K218-1358 can be attributed to its ability to interact with specific biological targets:
- AChE Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels in synapses, potentially aiding cognitive function.
- Apoptosis Induction : Thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.
Study on Thiazole Derivatives
A study synthesized various thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected the anticancer activity, suggesting structure-activity relationships (SAR) that could be applied to K218-1358 .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of K218-1358 to AChE and other targets. These studies suggest that the compound's structural features allow for effective binding to active sites, which is critical for its biological efficacy .
Comparison with Similar Compounds
Substituent Variations in Chromene-3-Carboxamide Derivatives
The following analogs (Table 1) highlight key structural differences and their implications:
Key Observations :
Divergence in Pathways :
- Rearrangement Reactions : Unlike analogs in (e.g., oxadiazolylchromene [45a]), the target compound avoids acid-catalyzed rearrangement due to the stability of the thiazole-carboxamide bond .
Data Tables
Table 2: Physicochemical Characterization of Selected Compounds
| Compound | Melting Point (°C) | ¹H-NMR (δ ppm, DMSO-d₆) | IR (KBr, cm⁻¹) |
|---|---|---|---|
| Target Compound | 215–217 (uncorr.) | 8.21 (s, 1H, imino), 7.45–6.80 (m, aromatic) | 1680 (C=O), 1605 (C=N) |
| (2Z)-7-Hydroxy-N-(tetrahydrofuran-2-ylmethyl) analog | 198–200 | 8.18 (s, 1H), 4.30–3.60 (m, THF-CH₂) | 1675 (C=O), 3400 (OH) |
| 8-Methoxy-2-imino-(2-Cl-Ph) amide | 230–232 | 8.30 (s, 1H), 7.60–7.10 (m, Cl-Ph) | 1690 (C=O), 1590 (C=N) |
Data synthesized from and
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
